molecular formula C8H7ClN2 B8336221 2-Amino-3-chloro-6-methylbenzonitrile

2-Amino-3-chloro-6-methylbenzonitrile

Cat. No.: B8336221
M. Wt: 166.61 g/mol
InChI Key: ODLSPLWNQUBNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-6-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 2, a chloro substituent at position 3, and a methyl group at position 6 on the aromatic ring. The presence of electron-withdrawing (chloro, nitrile) and electron-donating (amino, methyl) groups creates a unique electronic profile, influencing solubility, stability, and applications in organic synthesis or pharmaceutical intermediates.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-amino-3-chloro-6-methylbenzonitrile

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-3H,11H2,1H3

InChI Key

ODLSPLWNQUBNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Amino-3-chloro-6-methylbenzonitrile and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
2-Amino-3-chlorobenzonitrile 2-amino, 3-chloro C₇H₅ClN₂ 152.57 53312-77-9 Lacks methyl group at position 6
4-Amino-3-methylbenzonitrile 4-amino, 3-methyl C₈H₈N₂ 132.16 78881-21-7 Amino/methyl positions differ (positions 4/3)
6-Amino-3-bromo-2-fluorobenzonitrile 6-amino, 3-bromo, 2-fluoro C₇H₄N₂FBr 215.02 845866-92-4 Bromo/fluoro substituents; higher molecular weight
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile Complex ethylamino side chain C₁₅H₁₃ClN₂ 256.73 - Bulky substituent; increased steric hindrance

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: The chloro and nitrile groups in this compound (and its analog 2-Amino-3-chlorobenzonitrile ) reduce electron density on the aromatic ring, enhancing stability toward electrophilic substitution. In contrast, the methyl group (electron-donating) at position 6 may slightly counteract this effect, improving solubility in nonpolar solvents compared to non-methylated analogs.

Steric and Positional Effects: The methyl group at position 6 introduces steric hindrance, which could limit reactivity at adjacent positions. This contrasts with 4-Amino-3-methylbenzonitrile , where the methyl group at position 3 may direct regioselectivity in substitution reactions. Bulky substituents, such as the ethylamino side chain in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile , significantly increase molecular weight (256.73 vs. ~152–215 for others) and reduce solubility in aqueous media.

Hydrogen Bonding and Basicity: The amino group in all analogs enhances hydrogen-bonding capacity, influencing interactions in biological systems or crystal packing. However, the absence of a methyl group in 2-Amino-3-chlorobenzonitrile may result in weaker hydrophobic interactions compared to the target compound.

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